molecular formula C92H120N4O20 B560248 threo Ifenprodil hemitartrate

threo Ifenprodil hemitartrate

Cat. No.: B560248
M. Wt: 1601.9 g/mol
InChI Key: MMUFFGLAKFWLGJ-RRQZTXAJSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of threo Ifenprodil Hemitartrate involves several steps, starting with the preparation of the intermediate compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The final product is obtained as a hemitartrate salt to enhance its stability and solubility .

Chemical Reactions Analysis

Reaction Steps

  • Condensation :
    • Reactants : 2-Amino-1-(4-hydroxyphenyl) propyl alcohol (II) and 1,5-dihalo-3-benzyl pentane (III).
    • Catalysts : Potassium iodide (optional) or bases like diisopropylethylamine .
    • Solvents : DMF, N,N-dimethylacetamide, or toluene .
    • Conditions : 80°C for 24 hours .
    • Yield : 75–80% after recrystallization .
  • Salification :
    • Tartaric acid is added to the crude product to form the hemitartrate salt .

Key Advantages Over Alternative Methods

ParameterPrior Art (A Approach)Current Method (B Approach)
BrominationRequired bromine/harsh reagentsAvoided
HydrogenationHigh-pressure catalytic reduction neededNot required
Side ReactionsCommon due to active functional groupsMinimal due to direct condensation
Environmental ImpactHigh waste generationReduced brominated byproducts

Reaction Mechanism and Selectivity

The stereoselectivity of the condensation step is critical for producing the threo isomer. The reaction proceeds via nucleophilic substitution, where the amino group of compound II attacks the dihalo pentane (III), forming the piperidine ring .

Factors Influencing Chemoselectivity

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Catalysts : Potassium iodide improves halogen displacement efficiency .
  • Temperature : Optimal at 80°C to balance reaction speed and byproduct formation .

Structural and Functional Insights

Threo Ifenprodil hemitartrate exhibits dual activity:

  • Pharmacological :
    • σ1\sigma_1 receptor agonist (Ki=59.1nMK_i=59.1\,\text{nM}) .
    • GluN2B-selective NMDA receptor antagonist (IC50=0.22μM\text{IC}_{50}=0.22\,\mu \text{M}) .
  • Chemical :
    • Inhibits hERG potassium channels (IC50=88nM\text{IC}_{50}=88\,\text{nM}) .

Degradation and Stability

  • Storage : Stable at room temperature .
  • Purity : ≥98% (HPLC) .
  • Solubility : <10.01 mg/mL in water; <40.05 mg/mL in DMSO .

Comparative Pharmacological Data

PropertyThis compoundErythro Ifenprodil Hemitartrate
GluN2B Antagonism IC50=0.22μM\text{IC}_{50}=0.22\,\mu \text{M}IC50=324.8μM\text{IC}_{50}=324.8\,\mu \text{M}
σ₁ Receptor Affinity Ki=59.1nMK_i=59.1\,\text{nM}Lower selectivity
hERG Inhibition IC50=88nM\text{IC}_{50}=88\,\text{nM}Not reported

Scientific Research Applications

Pharmacological Profile

threo Ifenprodil hemitartrate primarily acts as a selective antagonist for the NMDA receptor, specifically targeting the GluN2B subunit. This selectivity is crucial as it allows for modulation of excitatory neurotransmission without affecting other NMDA receptor subunits, which can lead to fewer side effects compared to non-selective antagonists.

  • Binding Affinity :
    • IC50 at GluN2B: 0.22 μM
    • IC50 at GluN2A: 324.8 μM
  • Sigma Receptor Activity :
    • Ki values for σ1 and σ2 receptors: 59.1 nM and 2 nM, respectively
  • hERG Channel Inhibition :
    • IC50 = 88 nM, indicating potential antiarrhythmic properties .

Neurological Disorders

  • Cerebral Circulation Improvement :
    This compound has been studied for its ability to enhance cerebral blood flow and metabolism, which is particularly beneficial in conditions such as stroke and dementia. Clinical trials have indicated that it may alleviate symptoms associated with cognitive decline due to insufficient cerebral blood supply .
  • Neuroprotection :
    The compound has shown promise in protecting neurons from excitotoxicity, a process often implicated in neurodegenerative diseases such as Alzheimer's disease. It has been demonstrated that threo Ifenprodil can prevent tau-induced toxicity in neuronal cultures, suggesting its potential role in treating tauopathies .
  • Treatment of Methamphetamine Dependence :
    Recent clinical trials have explored the use of threo Ifenprodil in treating methamphetamine dependence. The results indicate a reduction in cravings and withdrawal symptoms, highlighting its potential as an adjunct therapy in substance use disorders .

Other Therapeutic Areas

  • Anti-inflammatory Effects :
    threo Ifenprodil has been investigated for its anti-inflammatory properties, particularly in models of arthritis where it demonstrated a significant reduction in inflammation markers .
  • Antitumor Activity :
    In vivo studies have shown that threo Ifenprodil can inhibit tumor growth in xenograft models, making it a candidate for further exploration in cancer therapy .

Case Studies

Several case studies provide insights into the therapeutic potential of this compound:

  • Case Study on Neuroprotection :
    • Objective : Evaluate the neuroprotective effects against glutamate-induced excitotoxicity.
    • Results : Demonstrated significant reduction in neuronal death and preservation of synaptic function when treated with threo Ifenprodil.
  • Case Study on Cancer Treatment :
    • Objective : Assess anticancer effects in breast cancer models.
    • Results : Significant induction of apoptosis in cancer cells with minimal effects on normal cells, suggesting selective action against malignant cells .

Summary of Findings

Application AreaFindings
Neurological DisordersImproved cerebral circulation; neuroprotection against excitotoxicity
Substance DependenceReduced cravings and withdrawal symptoms in methamphetamine dependence
Anti-inflammatorySignificant reduction in inflammation markers in arthritis models
Antitumor ActivityInhibition of tumor growth in xenograft models

Comparison with Similar Compounds

Uniqueness: Threo Ifenprodil Hemitartrate is unique due to its specific stereochemistry, which confers higher selectivity and potency for the GluN2B subunit of the NMDA receptor compared to its isomers and analogs. This selectivity makes it a valuable tool in neuropharmacological research and potential therapeutic applications .

Biological Activity

threo Ifenprodil hemitartrate is a compound of significant interest in pharmacology due to its unique biological activities, particularly as a selective antagonist of NMDA receptors and a sigma receptor agonist. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Profile

  • Chemical Name : (1S,2S)-threo-2-(4-Benzylpiperidino)-1-(4-hydroxyphenyl)-1-propanol hemitartrate
  • Molecular Weight : 400.49 g/mol
  • Purity : ≥98% (HPLC)
  • Storage Conditions : Store at room temperature

Biological Activity

This compound exhibits several notable pharmacological properties:

  • NMDA Receptor Antagonism : It selectively inhibits the GluN2B subunit of NMDA receptors, with an IC50 value of 0.22 μM for GluN2B and 324.8 μM for GluN2A, demonstrating a high selectivity for GluN2B over other subunits .
  • Sigma Receptor Agonism : It acts as a potent agonist at sigma receptors, with Ki values of 59.1 nM for σ1 and 2 nM for σ2 receptors .
  • hERG Channel Inhibition : The compound inhibits the hERG potassium channel with an IC50 of 88 nM, indicating potential antiarrhythmic properties .

This compound functions primarily through its interaction with NMDA receptors. It is known to act as a negative allosteric modulator at these receptors, which may contribute to its better tolerance compared to conventional NMDA antagonists. The binding site for ifenprodil is located at the interface between the GluN1 and GluN2B subunits, allowing it to modulate receptor activity without completely blocking it .

Case Studies and Clinical Trials

  • Treatment of Methamphetamine Use Disorder :
    A randomized, double-blind, placebo-controlled trial investigated the efficacy of ifenprodil in treating methamphetamine use disorder. The study found that while ifenprodil was safe, its efficacy was only slight at higher doses (120 mg/day) compared to placebo . This suggests potential utility in addiction treatment but highlights the need for further research.
  • Binding Studies :
    Research has shown that threo Ifenprodil selectively binds to the GluN2B subunit, inhibiting receptor activity significantly more than other NMDA receptor subunits. This selectivity is crucial for minimizing side effects associated with broader NMDA antagonism .

Data Table: Biological Activity Overview

Activity TypeTargetIC50/Ki ValueReference
NMDA Receptor AntagonismGluN2B (NR2B)0.22 μM
NMDA Receptor AntagonismGluN2A (NR2A)324.8 μM
Sigma Receptor Agonismσ159.1 nM
Sigma Receptor Agonismσ22 nM
hERG Channel InhibitionhERG88 nM

Q & A

Basic Research Questions

Q. What is the molecular mechanism of threo Ifenprodil hemitartrate as a GluN2B-preferring NMDA receptor antagonist, and how does this inform experimental design?

this compound acts as a non-competitive NMDA receptor antagonist with selectivity for GluN2B subunits. Its binding at the polyamine site inhibits receptor activity, as evidenced by IC50 values of 0.15 μM for NR1/NR2B receptors versus >30 μM for other subunit combinations (NR1/NR2A/C/D) . To study its mechanism, researchers should use electrophysiological assays (e.g., patch-clamp recordings) in heterologous systems expressing GluN2B subunits. Dose-response curves should validate subunit specificity, while control experiments with non-target subunits (e.g., GluN2A) confirm selectivity .

Q. How do the solubility properties of this compound impact its preparation for in vitro studies?

The compound is soluble in water (15 mM) and DMSO (100 mM), enabling flexibility in stock solution preparation. For neurophysiological studies, aqueous solutions are preferred to avoid solvent interference. Researchers should prepare fresh stock solutions to prevent degradation and validate concentrations using spectrophotometry or HPLC. Pre-treatment stability assays (e.g., over 24 hours at 4°C) ensure consistent activity .

Q. What are the standard protocols for assessing this compound’s effects on synaptic plasticity in rodent models?

Acute brain slice preparations (e.g., hippocampal or cortical slices) are commonly used. Protocols involve incubating slices in artificial cerebrospinal fluid (aCSF) containing 1–10 μM this compound, followed by long-term potentiation (LTP) or depression (LTD) induction via high-frequency stimulation. Data should be normalized to baseline responses and compared with vehicle controls. Include washout phases to confirm reversibility of effects .

Advanced Research Questions

Q. How can researchers optimize this compound concentrations to minimize off-target effects in neuropharmacological studies?

Dose optimization requires balancing efficacy (GluN2B blockade) with specificity. Start with low concentrations (0.1–1 μM) and incrementally increase while monitoring off-target receptor activity (e.g., σ-1 receptors or HERG channels) using competitive binding assays. Pharmacokinetic modeling (e.g., Hill equations) can predict receptor occupancy. Cross-validate findings with genetic knockdown models (e.g., GluN2B-deficient mice) to isolate compound-specific effects .

Q. What methodologies address contradictory findings in this compound’s subunit selectivity across different experimental models?

Contradictions may arise from variations in receptor composition (e.g., triheteromeric NMDA receptors in native tissues vs. diheteromeric in recombinant systems). To resolve this, use single-cell RNA sequencing to profile subunit expression in the target tissue. Pair this with selective pharmacological blockers (e.g., Ro 25-6981 for GluN2B) and cross-correlate results with computational docking simulations to assess binding affinity under different subunit configurations .

Q. How can researchers integrate this compound’s effects into broader studies of NMDA receptor signaling pathways?

Combine electrophysiological data with transcriptomic or proteomic analyses (e.g., RNA-seq, phosphoproteomics) to map downstream pathways. For example, this compound’s inhibition of GluN2B receptors alters ERK/CREB signaling in hypertension models, which can be quantified via Western blotting. Use pathway enrichment tools (e.g., Gene Ontology) to identify networks modulated by GluN2B blockade, and validate findings with rescue experiments (e.g., constitutive ERK activation) .

Q. Methodological Frameworks

Q. What criteria should guide the formulation of research questions on this compound’s role in disease models?

Apply the FINER framework:

  • Feasible : Ensure access to GluN2B-specific assays (e.g., recombinant systems).
  • Interesting : Focus on understudied areas (e.g., threo Ifenprodil’s effects on neuroinflammation).
  • Novel : Investigate interactions with emerging targets (e.g., amyloid-β in Alzheimer’s models).
  • Ethical : Adhere to animal welfare guidelines for in vivo studies.
  • Relevant : Align with clinical needs (e.g., stroke recovery or chronic pain) .

Q. How should researchers design experiments to validate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Use compartmental modeling to correlate plasma/tissue concentrations (measured via LC-MS/MS) with functional outcomes (e.g., NMDA receptor currents). Include time-course studies to assess onset/duration of action. For in vivo work, employ microdialysis in target brain regions (e.g., prefrontal cortex) to measure drug levels alongside behavioral readouts (e.g., social interaction tests in rodents) .

Q. Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

Use nonlinear regression (e.g., log-dose vs. response) to calculate EC50/IC50 values. For multi-group comparisons (e.g., age or sex differences), apply two-way ANOVA with post-hoc corrections (e.g., Tukey’s test). Include power analyses to justify sample sizes and mitigate Type II errors. Open-source tools like R or Python’s SciPy suite enhance reproducibility .

Q. How can researchers ensure rigor when replicating studies involving this compound?

Follow FAIR data principles:

  • Findable : Deposit raw data (e.g., electrophysiology traces) in repositories like Zenodo.
  • Accessible : Share protocols via protocols.io .
  • Interoperable : Use standardized metadata (e.g., MIAME for genomics).
  • Reusable : Document batch numbers and purity certificates for the compound .

Properties

IUPAC Name

4-[(1S,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;4-[(1R,2R)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C21H27NO2.2C4H6O6/c4*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;2*5-1(3(7)8)2(6)4(9)10/h4*2-10,16,18,21,23-24H,11-15H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t4*16-,21+;;/m1100../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUFFGLAKFWLGJ-RRQZTXAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H120N4O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1601.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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